Cas no 32779-36-5 (5-Bromo-2-chloropyrimidine)
5-Bromo-2-chloropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2-chloropyrimidine
- 2-Chloro-5-Bromopyrimidine
- Pyrimidine, 5-bromo-2-chloro-
- 2,5-bromochloro pyrimidine
- 2C5BP
- 2-chloro-5-bromopyridine
- 2-chloro-5-bromopyrimidine(5-bromo-2-chloropyrimidine)
- 5-Bromo-2-chloro-1,3-diazine
- 5-bromo-2-chloro-pyrimidine
- 5-BROMO-2-CHLOROPYRIMIDNE
- MAJORIMPURITYIS2,5-DIBROMOPYRIMIDINE
- PYRIMIDINE,5-BROMO-2-CHLORO
- 5-溴-2-氯嘧啶
-
- MDL: MFCD00483232
- Inchi: 1S/C4H2BrClN2/c5-3-1-7-4(6)8-2-3/h1-2H
- InChI Key: XPGIBDJXEVAVTO-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(N=C1)Cl
- BRN: 507955
Computed Properties
- Exact Mass: 191.90900
- Monoisotopic Mass: 191.909
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 72.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.9
- Topological Polar Surface Area: 25.8A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.86
- Melting Point: 76.0 to 80.0 deg-C
- Boiling Point: 95°C/15mmHg(lit.)
- Flash Point: 95℃/15mm
- Refractive Index: 1.588
- Water Partition Coefficient: Insoluble
- PSA: 25.78000
- LogP: 1.89250
- Solubility: Insoluble in water
- Sensitiveness: Sensitive to light
5-Bromo-2-chloropyrimidine Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:UN 3335
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S36/39-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
5-Bromo-2-chloropyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-2-chloropyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2847-25g |
5-Bromo-2-chloropyrimidine |
32779-36-5 | 97.0%(GC) | 25g |
¥990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2847-1g |
5-Bromo-2-chloropyrimidine |
32779-36-5 | 97.0%(GC) | 1g |
¥80.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B2847-5g |
5-Bromo-2-chloropyrimidine |
32779-36-5 | 97.0%(GC) | 5g |
¥290.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B072A-5g |
5-Bromo-2-chloropyrimidine |
32779-36-5 | 98% | 5g |
¥60.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B072A-100g |
5-Bromo-2-chloropyrimidine |
32779-36-5 | 98% | 100g |
¥402.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B072A-25g |
5-Bromo-2-chloropyrimidine |
32779-36-5 | 98% | 25g |
¥150.0 | 2022-05-30 | |
| Fluorochem | 023429-5g |
5-Bromo-2-chloropyrimidine |
32779-36-5 | 98% | 5g |
£12.00 | 2022-03-01 | |
| Fluorochem | 023429-25g |
5-Bromo-2-chloropyrimidine |
32779-36-5 | 98% | 25g |
£17.00 | 2022-03-01 | |
| Fluorochem | 023429-100g |
5-Bromo-2-chloropyrimidine |
32779-36-5 | 98% | 100g |
£46.00 | 2022-03-01 | |
| Fluorochem | 023429-500g |
5-Bromo-2-chloropyrimidine |
32779-36-5 | 98% | 500g |
£200.00 | 2022-03-01 |
5-Bromo-2-chloropyrimidine Suppliers
5-Bromo-2-chloropyrimidine Related Literature
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Lei Wang,Ning Liu,Bin Dai RSC Adv. 2015 5 82097
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Thanusha Thatikonda,Umed Singh,Srinivas Ambala,Ram A. Vishwakarma,Parvinder Pal Singh Org. Biomol. Chem. 2016 14 4312
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Joshua Almond-Thynne,David C. Blakemore,David C. Pryde,Alan C. Spivey Chem. Sci. 2017 8 40
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Kai Zhao,Liang Shen,Zhi-Liang Shen,Teck-Peng Loh Chem. Soc. Rev. 2017 46 586
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Minoru Ishikura,Koji Yamada,Takumi Abe Nat. Prod. Rep. 2010 27 1630
Additional information on 5-Bromo-2-chloropyrimidine
Introduction to 5-Bromo-2-chloropyrimidine (CAS No. 32779-36-5)
5-Bromo-2-chloropyrimidine, with the chemical formula C₄H₂BrClN₂, is a versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrimidine family, which is a crucial structural motif in many biologically active molecules. Its molecular structure features both bromine and chlorine substituents, making it a valuable intermediate in synthetic chemistry and drug development.
The significance of 5-Bromo-2-chloropyrimidine lies in its broad applicability as a building block for more complex molecules. The presence of both halogen atoms allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific applications. In recent years, this compound has been extensively studied for its role in the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals.
One of the most compelling aspects of 5-Bromo-2-chloropyrimidine is its utility in medicinal chemistry. Pyrimidine derivatives are known for their involvement in various biological processes, making them ideal candidates for drug discovery. Researchers have leveraged the reactivity of this compound to develop inhibitors targeting enzymes and receptors involved in diseases such as cancer, inflammation, and infectious disorders. The bromine and chlorine atoms serve as handles for further chemical modifications, allowing for the creation of libraries of compounds with tailored pharmacological profiles.
Recent advancements in synthetic methodologies have further enhanced the appeal of 5-Bromo-2-chloropyrimidine. Techniques such as cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, have enabled the efficient construction of biaryl and heteroaryl structures incorporating this scaffold. These methods have been instrumental in generating novel compounds with improved pharmacokinetic properties and reduced toxicity.
In the realm of agrochemicals, 5-Bromo-2-chloropyrimidine has been utilized to develop potent herbicides and fungicides. Its structural features contribute to its efficacy by interfering with essential metabolic pathways in pests and weeds. The halogenated pyrimidines derived from this compound exhibit high selectivity, minimizing harm to non-target organisms. This aligns with the growing demand for sustainable agricultural practices that prioritize environmental safety.
The industrial production of 5-Bromo-2-chloropyrimidine is typically achieved through multi-step synthetic routes that ensure high yield and purity. Manufacturers employ advanced purification techniques such as column chromatography and recrystallization to meet the stringent requirements of pharmaceutical applications. The scalability of these processes is crucial for meeting global demand while maintaining cost-effectiveness.
Regulatory considerations play a pivotal role in the commercialization of 5-Bromo-2-chloropyrimidine. Compliance with guidelines set forth by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) ensures that products derived from this compound meet safety and efficacy standards. Documentation of synthesis, quality control measures, and toxicological studies are essential components of regulatory submissions.
The future prospects of 5-Bromo-2-chloropyrimidine are promising, with ongoing research exploring new applications in areas such as materials science and nanotechnology. Its ability to undergo diverse transformations makes it a valuable candidate for developing functional materials with unique properties. Additionally, advancements in computational chemistry are aiding in the rational design of derivatives with enhanced biological activity.
In conclusion, 5-Bromo-2-chloropyrimidine (CAS No. 32779-36-5) is a cornerstone compound in modern chemical synthesis, particularly within pharmaceuticals and agrochemicals. Its unique structural features and reactivity have positioned it as a key intermediate in the development of life-saving drugs and sustainable agricultural solutions. As research continues to uncover new possibilities, this compound will undoubtedly remain at the forefront of innovation in synthetic chemistry.
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